3-Bromo-6-fluoro-2-methylaniline

Catalog No.
S811551
CAS No.
1227210-36-7
M.F
C7H7BrFN
M. Wt
204.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-fluoro-2-methylaniline

CAS Number

1227210-36-7

Product Name

3-Bromo-6-fluoro-2-methylaniline

IUPAC Name

3-bromo-6-fluoro-2-methylaniline

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

InChI

InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3

InChI Key

UTKJWOZKGJHGNO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1N)F)Br

Canonical SMILES

CC1=C(C=CC(=C1N)F)Br

3-Bromo-6-fluoro-2-methylaniline is an organic compound characterized by the molecular formula C7H7BrFNC_7H_7BrFN. It is a derivative of aniline, featuring bromine and fluorine substituents along with a methyl group on the benzene ring. This specific arrangement of atoms imparts unique electronic and steric properties, making it a compound of interest in various fields of chemistry, particularly in synthetic organic chemistry and medicinal chemistry .

  • Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to different derivatives depending on the reagents used.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing the formation of more complex organic structures.

Common reagents used in these reactions include sodium methoxide for nucleophilic substitutions, potassium permanganate for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. The products formed vary based on the specific conditions and reagents employed.

While specific biological activity data for 3-Bromo-6-fluoro-2-methylaniline is limited, it is posited to have potential applications in the study of enzyme inhibition and protein-ligand interactions. Its halogenated structure may influence its binding affinity to various biological targets, making it a candidate for further investigation in drug discovery and development.

The synthesis of 3-Bromo-6-fluoro-2-methylaniline typically involves multi-step processes starting from 2-methylaniline. Key methods include:

  • Bromination: Using brominating agents like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Fluorination: Employing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to incorporate the fluorine atom.

These reactions are conducted under controlled conditions to achieve selective substitution at the desired positions on the benzene ring . In industrial settings, optimized multi-step syntheses may be employed to enhance yield and purity while reducing costs.

3-Bromo-6-fluoro-2-methylaniline has diverse applications across several domains:

  • Pharmaceuticals: It serves as an intermediate in synthesizing potential therapeutic agents.
  • Agrochemicals: Utilized in developing compounds with herbicidal or pesticidal properties.
  • Dyes and Pigments: Employed in producing specialty chemicals used in coloring agents.

Research into the interaction studies of 3-Bromo-6-fluoro-2-methylaniline may reveal its potential role as a ligand in various biochemical pathways. The presence of both bromine and fluorine atoms can significantly affect its reactivity and binding properties, warranting further exploration into its mechanism of action against specific molecular targets.

Several compounds share structural similarities with 3-Bromo-6-fluoro-2-methylaniline:

Compound NameKey Features
3-Bromo-2-methylanilineSimilar structure but lacks fluorine
3-Bromo-2-chloroanilineContains chlorine instead of fluorine
5-Bromo-4-fluoro-2-methylanilineDifferent substitution pattern but similar reactivity
6-Amino-2-bromo-3-chlorobenzoic acidContains amino and carboxylic acid groups along with halogens

Uniqueness

The uniqueness of 3-Bromo-6-fluoro-2-methylaniline lies in its specific arrangement of bromine and fluorine substituents on the benzene ring. This configuration imparts distinct electronic properties that influence its reactivity compared to other similar compounds, making it particularly valuable as a building block in synthetic organic chemistry .

XLogP3

2.4

Dates

Modify: 2023-08-16

Explore Compound Types